molecular formula C27H20N2O2 B5138629 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B5138629
M. Wt: 404.5 g/mol
InChI Key: PPXKMIXWDGIHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide typically involves the cyclization of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-5-carboxylic acid, while reduction may produce benzoxazole-5-ylmethanol .

Scientific Research Applications

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of specific enzymes involved in cell proliferation .

Properties

IUPAC Name

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2/c30-26(25(19-10-4-1-5-11-19)20-12-6-2-7-13-20)28-22-16-17-24-23(18-22)29-27(31-24)21-14-8-3-9-15-21/h1-18,25H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXKMIXWDGIHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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